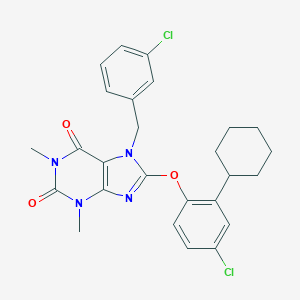![molecular formula C25H27ClN2O5 B395183 3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B395183.png)
3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C25H27ClN2O5 and a molecular weight of 470.9 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to interact with enzymes or receptors, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- **3-[(TERT-BUTYLCARBAMOYL)METHOXY]-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)NAPHTHALENE-2-CARBOXAMIDE (CHEBI:94126)
Other naphthalenecarboxamide derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H27ClN2O5 |
|---|---|
Molecular Weight |
470.9g/mol |
IUPAC Name |
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O5/c1-25(2,3)28-23(29)14-33-20-11-16-9-7-6-8-15(16)10-17(20)24(30)27-19-13-21(31-4)18(26)12-22(19)32-5/h6-13H,14H2,1-5H3,(H,27,30)(H,28,29) |
InChI Key |
LMACUXBVERHZIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B395102.png)

![5,7-Dichloro-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-1,3-benzoxazole](/img/structure/B395104.png)

![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B395111.png)



![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)

![1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine](/img/structure/B395123.png)
